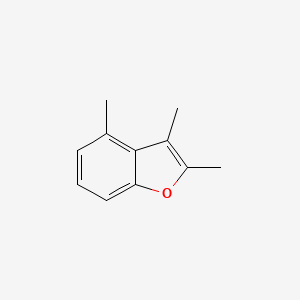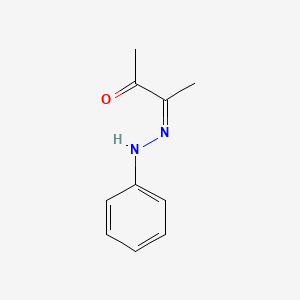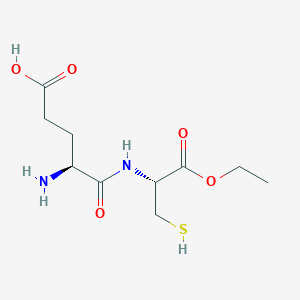
Glutamyl cysteine ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Des-gly)-glutathione-monoethyl ester (reduced) is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is modified by the removal of the glycine residue and the addition of an ethyl ester group. Glutathione and its derivatives play crucial roles in cellular processes, including detoxification, antioxidant defense, and regulation of cellular proliferation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Des-gly)-glutathione-monoethyl ester (reduced) typically involves the following steps:
Starting Materials: Glutathione (reduced form) and ethyl alcohol.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the esterification process.
Procedure: Glutathione is first treated with a strong acid, such as hydrochloric acid, to remove the glycine residue. The resulting intermediate is then reacted with ethyl alcohol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of (Des-gly)-glutathione-monoethyl ester (reduced) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the esterification reaction.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(Des-gly)-glutathione-monoethyl ester (reduced) undergoes several types of chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: The compound can be reduced back to its original form by breaking the disulfide bonds.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the reduced form of the compound.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(Des-gly)-glutathione-monoethyl ester (reduced) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiol chemistry.
Biology: Investigated for its role in cellular redox regulation and as a potential therapeutic agent for oxidative stress-related diseases.
Medicine: Explored for its potential in drug delivery systems and as an antioxidant supplement.
Industry: Utilized in the development of cosmetic products and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of (Des-gly)-glutathione-monoethyl ester (reduced) involves its ability to modulate redox reactions within cells. The compound can donate electrons to reactive oxygen species, thereby neutralizing them and preventing cellular damage. It also participates in the regeneration of other antioxidants, such as vitamin C and vitamin E, enhancing the overall antioxidant capacity of cells.
Comparación Con Compuestos Similares
Similar Compounds
Glutathione (reduced): The parent compound with a glycine residue.
Glutathione disulfide: The oxidized form of glutathione.
Glutathione monoethyl ester: Similar esterified derivative but with the glycine residue intact.
Uniqueness
(Des-gly)-glutathione-monoethyl ester (reduced) is unique due to the absence of the glycine residue and the presence of an ethyl ester group. This modification enhances its lipophilicity, allowing for better cellular uptake and increased stability compared to its parent compound.
Propiedades
Fórmula molecular |
C10H18N2O5S |
|---|---|
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-9(15)6(11)3-4-8(13)14/h6-7,18H,2-5,11H2,1H3,(H,12,15)(H,13,14)/t6-,7-/m0/s1 |
Clave InChI |
ACGMFEAFBBMUMQ-BQBZGAKWSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CCOC(=O)C(CS)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


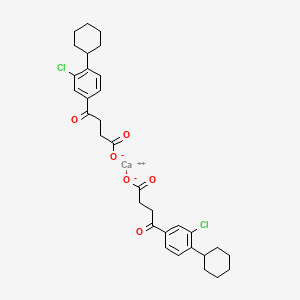
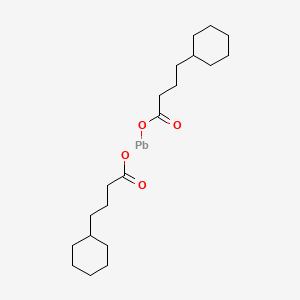


![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)


![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)
